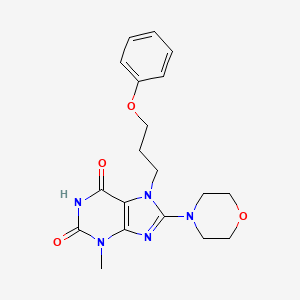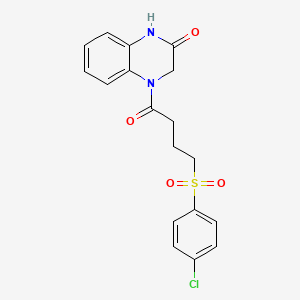
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, also known as NPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NPTP is a piperidine derivative that has been synthesized through a series of chemical reactions, and its properties have been studied for its potential use in treating various medical conditions.
Wirkmechanismus
The mechanism of action of 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to cell damage and inflammation. 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has also been shown to modulate the activity of ion channels in cells, which can affect the transmission of signals between cells.
Biochemical and Physiological Effects
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of tumor growth. In Alzheimer's disease research, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to inhibit the formation of amyloid beta plaques, which can lead to the prevention of cognitive decline. In neuropathic pain research, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to alleviate pain by modulating the activity of ion channels in sensory neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide in lab experiments include its high purity and stability, as well as its potential therapeutic applications in various medical conditions. However, the limitations of using 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and characterize the compound.
Zukünftige Richtungen
There are several future directions for research on 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, including further studies on its mechanism of action, optimization of its synthesis and purification, and testing its efficacy and safety in animal models and clinical trials. Additionally, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide could be further studied for its potential therapeutic applications in other medical conditions, such as inflammatory diseases and neurological disorders.
Synthesemethoden
The synthesis of 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction between 2-naphthaldehyde and ethyl acetoacetate to form 2-(naphthalen-1-yl)acetic acid. This intermediate is then reacted with N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide to form the final product, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide. The synthesis of 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been optimized to maximize yield and purity, and the resulting compound has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various medical conditions, including cancer, Alzheimer's disease, and neuropathic pain. In cancer research, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been studied for its potential to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. In neuropathic pain research, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to alleviate pain by modulating the activity of ion channels in sensory neurons.
Eigenschaften
IUPAC Name |
1-(2-naphthalen-1-ylacetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)13-24-19(27)15-8-10-25(11-9-15)18(26)12-16-6-3-5-14-4-1-2-7-17(14)16/h1-7,15H,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLFXEXMBOHTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2899118.png)

![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2899122.png)



![2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2899132.png)
